molecular formula C10H12BrClO B13694183 2-Bromo-4-(tert-butoxy)-1-chlorobenzene

2-Bromo-4-(tert-butoxy)-1-chlorobenzene

Cat. No.: B13694183
M. Wt: 263.56 g/mol
InChI Key: PLKOWZZKMIANTN-UHFFFAOYSA-N
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Description

2-Bromo-4-(tert-butoxy)-1-chlorobenzene is an organic compound that features a benzene ring substituted with bromine, tert-butoxy, and chlorine groups. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-(tert-butoxy)-1-chlorobenzene typically involves the bromination and chlorination of a tert-butoxy-substituted benzene derivative. One common method includes the following steps:

    Starting Material: The synthesis begins with 4-tert-butoxy-1-chlorobenzene.

    Bromination: The starting material is subjected to bromination using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-(tert-butoxy)-1-chlorobenzene can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the substituents.

    Coupling Reactions: It can be used in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-Bromo-4-(tert-butoxy)-1-chlorobenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for biological assays.

    Medicine: It may serve as a precursor in the synthesis of pharmaceutical compounds.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-4-(tert-butoxy)-1-chlorobenzene involves its interaction with various molecular targets. The bromine and chlorine atoms can participate in electrophilic aromatic substitution reactions, while the tert-butoxy group can influence the compound’s reactivity and stability. The specific pathways and targets depend on the context of its use, such as in chemical synthesis or biological assays.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-4-(tert-butoxy)-1-fluorobenzene
  • 2-Bromo-4-(tert-butoxy)-1-iodobenzene
  • 2-Bromo-4-(tert-butoxy)-1-methylbenzene

Uniqueness

2-Bromo-4-(tert-butoxy)-1-chlorobenzene is unique due to the presence of both bromine and chlorine atoms on the benzene ring, which provides distinct reactivity patterns compared to similar compounds with different halogen substitutions. The tert-butoxy group also imparts steric hindrance and electronic effects that influence the compound’s behavior in chemical reactions.

Properties

Molecular Formula

C10H12BrClO

Molecular Weight

263.56 g/mol

IUPAC Name

2-bromo-1-chloro-4-[(2-methylpropan-2-yl)oxy]benzene

InChI

InChI=1S/C10H12BrClO/c1-10(2,3)13-7-4-5-9(12)8(11)6-7/h4-6H,1-3H3

InChI Key

PLKOWZZKMIANTN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC1=CC(=C(C=C1)Cl)Br

Origin of Product

United States

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